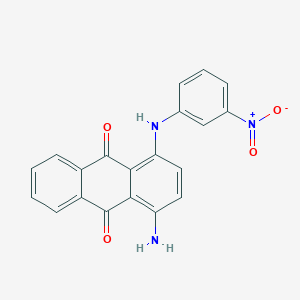
1-Amino-4-(3-nitroanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-(3-nitroanilino)anthracene-9,10-dione: is a derivative of anthracene-9,10-dione, which is a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an amino group at the 1-position and a 3-nitroanilino group at the 4-position of the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 1-Amino-4-(3-nitroanilino)anthracene-9,10-dione typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated to form 3-nitroaniline. This is achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Amination of Anthracene-9,10-dione: Anthracene-9,10-dione is reacted with ammonia or an amine to introduce the amino group at the 1-position.
Coupling Reaction: The 3-nitroaniline is then coupled with the aminoanthracene-9,10-dione derivative under acidic conditions to form the final product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
1-Amino-4-(3-nitroanilino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated anthracene-9,10-dione derivatives.
Applications De Recherche Scientifique
1-Amino-4-(3-nitroanilino)anthracene-9,10-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer and antimicrobial properties.
Analytical Chemistry: Used as a reagent for the photometric determination of metal ions and as a color indicator in complexometric titrations.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1-Amino-4-(3-nitroanilino)anthracene-9,10-dione involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the normal function of topoisomerases, which are enzymes responsible for DNA replication and repair. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells . Additionally, the nitro group can undergo redox cycling, generating reactive oxygen species that contribute to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Mitoxantrone: A well-known anticancer drug that also targets topoisomerases but has a different substitution pattern on the anthracene-9,10-dione core.
Ametantrone: Another anticancer agent with similar mechanisms of action but different substituents.
1-Amino-4-(phenylamino)anthracene-9,10-dione: A structurally similar compound with a phenylamino group instead of a nitroanilino group.
Uniqueness:
1-Amino-4-(3-nitroanilino)anthracene-9,10-dione is unique due to the presence of both an amino group and a nitroanilino group, which confer distinct electronic and steric properties. These properties enhance its ability to interact with biological targets and make it a versatile compound for various applications .
Propriétés
Numéro CAS |
88653-16-1 |
|---|---|
Formule moléculaire |
C20H13N3O4 |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
1-amino-4-(3-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H13N3O4/c21-15-8-9-16(22-11-4-3-5-12(10-11)23(26)27)18-17(15)19(24)13-6-1-2-7-14(13)20(18)25/h1-10,22H,21H2 |
Clé InChI |
AIKSAPAGFRNKLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC(=CC=C4)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




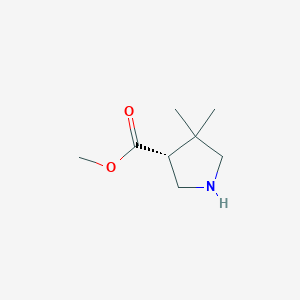

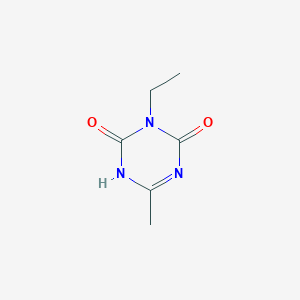

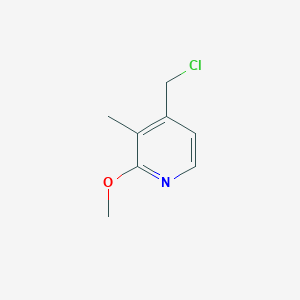
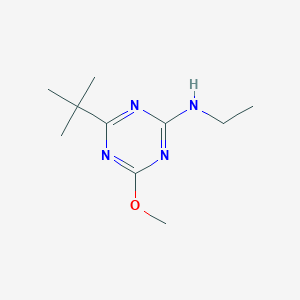
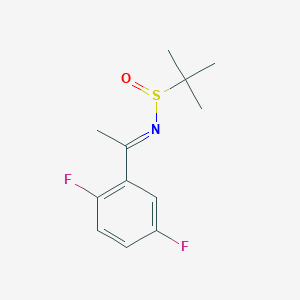
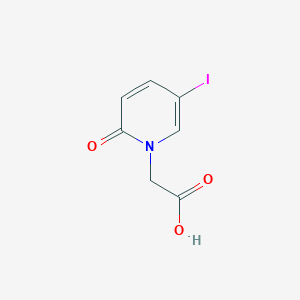

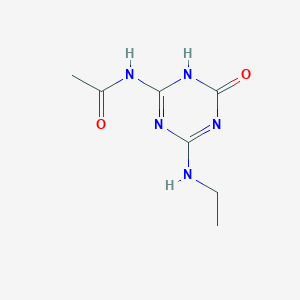

![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
